
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and a prop-2-en-1-yl group at the third position of the indene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromide under mild conditions can yield the desired indene compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted indenes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potentially useful in studying biological processes and interactions due to its unique structure.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene depends on the specific context in which it is used. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways and processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-methylindene: Similar structure but lacks the prop-2-en-1-yl group.
2-Methyl-1-phenylindene: Similar structure but lacks the prop-2-en-1-yl group.
3-Phenyl-2-methylindene: Similar structure but with different positioning of the phenyl and methyl groups.
Uniqueness
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the prop-2-en-1-yl group at the third position adds to its distinctiveness compared to other similar compounds.
Propiedades
Número CAS |
62907-54-4 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-3-prop-2-enyl-1H-indene |
InChI |
InChI=1S/C19H18/c1-3-9-16-14(2)19(15-10-5-4-6-11-15)18-13-8-7-12-17(16)18/h3-8,10-13,19H,1,9H2,2H3 |
Clave InChI |
QIFLYBZWKHKTKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


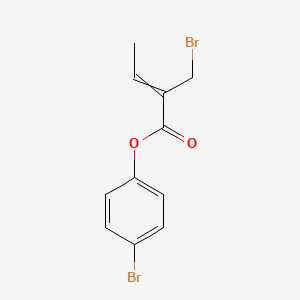
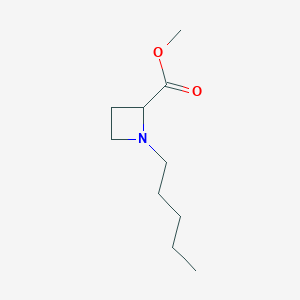

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
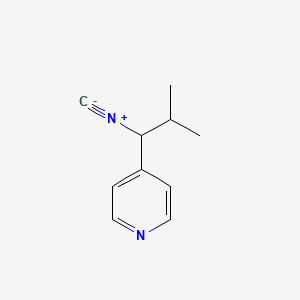
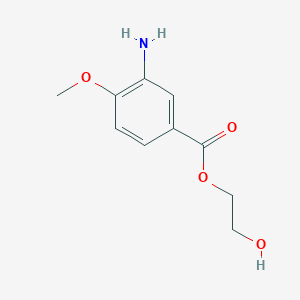
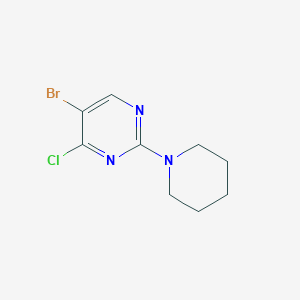

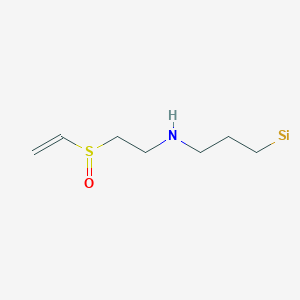
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
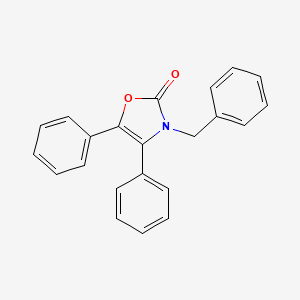
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
